

# Indirubin-3'-monoxime: A Comprehensive Technical Review of its Mechanisms and Therapeutic Potential

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## Compound of Interest

Compound Name: Indirubin-3'-monoxime

Cat. No.: B1671880

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## Introduction

**Indirubin-3'-monoxime** (I3MO) is a synthetically derived analogue of indirubin, a natural compound isolated from the traditional Chinese medicine formulation, Danggui Longhui Wan. [1] Historically used for the treatment of chronic myelogenous leukemia, the active components of this formulation have garnered significant scientific interest.[1][2] I3MO, in particular, has emerged as a potent multi-target inhibitor with promising therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][5] This technical guide provides an in-depth review of the existing literature on I3MO, focusing on its mechanisms of action, effects on key signaling pathways, and detailed experimental methodologies.

## Core Mechanism of Action: Multi-Kinase Inhibition

**Indirubin-3'-monoxime** exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic sites of a range of protein kinases.[6][7] This broad-spectrum inhibitory activity underlies its diverse cellular effects, from cell cycle arrest to the induction of apoptosis.

## Quantitative Analysis of Kinase Inhibition

The inhibitory potency of I3MO against various kinases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity spectrum.

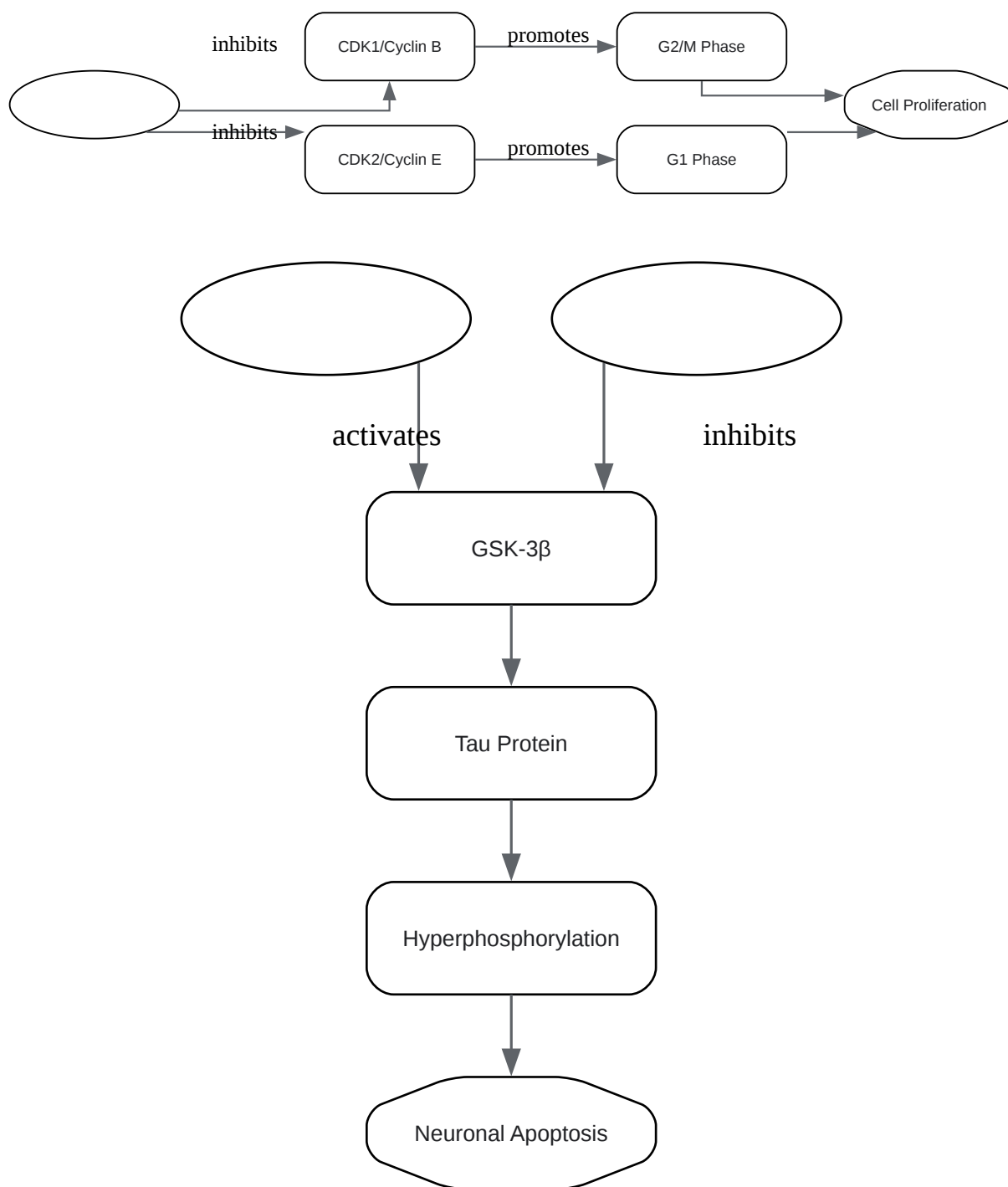
Target Kinase	IC50 Value	Cell/Assay System	Reference(s)
Glycogen Synthase Kinase-3 $\beta$ (GSK-3 $\beta$ )	22 nM	In vitro kinase assay	[8][9][10]
Cyclin-Dependent Kinase 5 (CDK5)/p35	100 nM	In vitro kinase assay	[8][9][11]
Cyclin-Dependent Kinase 1 (CDK1)/cyclin B	180 nM	In vitro kinase assay	[8][9][11]
Cyclin-Dependent Kinase 2 (CDK2)/cyclin E	250 nM	In vitro kinase assay	[8][11]
c-Jun N-terminal Kinase 1 (JNK1)	0.8 $\mu$ M	In vitro kinase assay	[2]
c-Jun N-terminal Kinase 3 (JNK3)	1.0 $\mu$ M	In vitro kinase assay	[2]
c-Jun N-terminal Kinase 2 (JNK2)	1.4 $\mu$ M	In vitro kinase assay	[2]
Src Kinase	0.43 $\mu$ M	In vitro kinase assay	[12][13]
5-Lipoxygenase (5-LO)	7.8-10 $\mu$ M	Cell-free assay	[3]

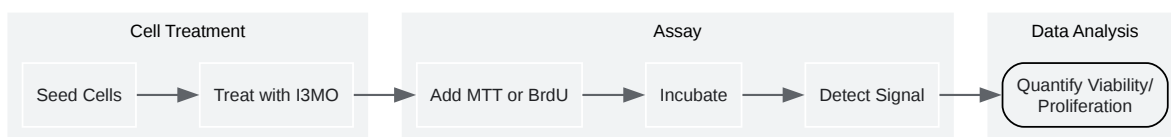
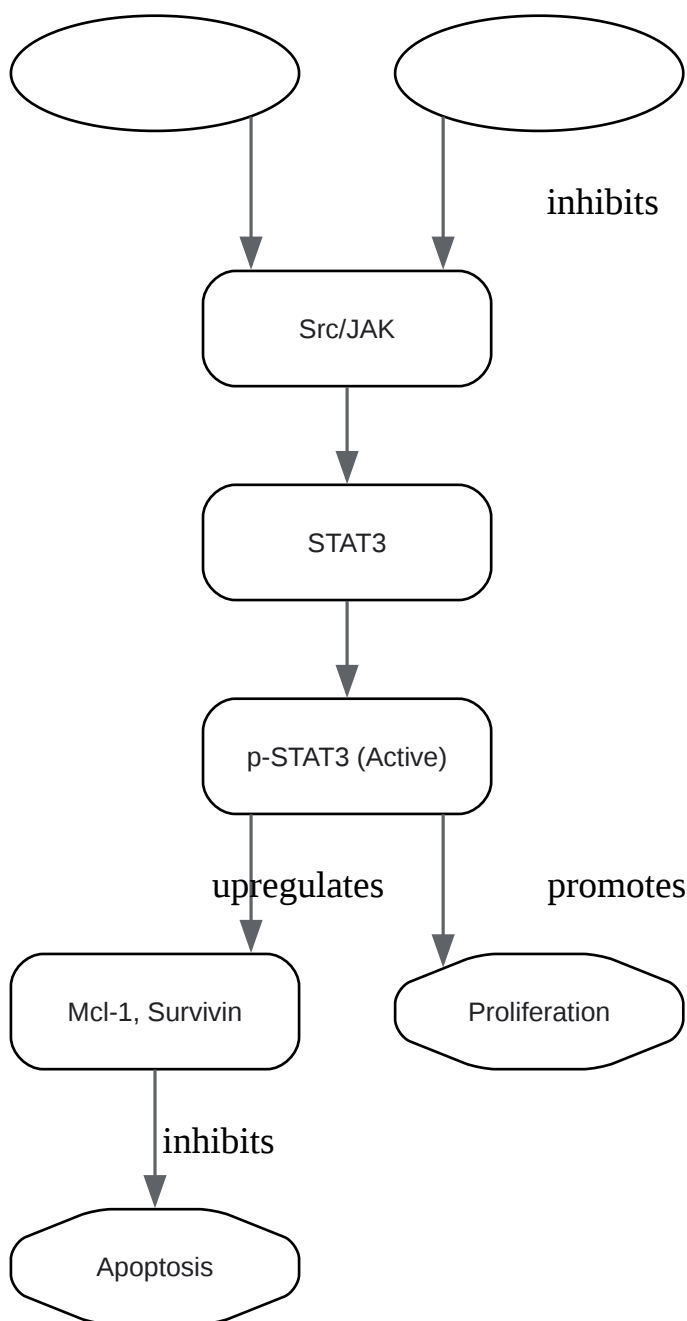
## Key Signaling Pathways Modulated by Indirubin-3'-monoxime

I3MO has been shown to modulate several critical signaling pathways implicated in cell proliferation, survival, and inflammation.

## Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation

As a potent inhibitor of CDKs, I3MO directly impacts cell cycle progression.<sup>[8][9][11]</sup> Inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby preventing cellular proliferation.<sup>[1][14][15]</sup> This is a key mechanism behind its anti-cancer effects.





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